Cas no 2098027-38-2 (4-(3,4-Diethoxypyrrolidin-1-yl)piperidine)
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(3,4-diethoxypyrrolidin-1-yl)piperidine
- AKOS026712257
- F1907-7914
- 2098027-38-2
- Piperidine, 4-(3,4-diethoxy-1-pyrrolidinyl)-
- 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
-
- Inchi: 1S/C13H26N2O2/c1-3-16-12-9-15(10-13(12)17-4-2)11-5-7-14-8-6-11/h11-14H,3-10H2,1-2H3
- InChI Key: ASIIZXSWYYYMJB-UHFFFAOYSA-N
- SMILES: O(CC)C1C(CN(C1)C1CCNCC1)OCC
Computed Properties
- Exact Mass: 242.199428076g/mol
- Monoisotopic Mass: 242.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 33.7Ų
Experimental Properties
- Density: 1.03±0.1 g/cm3(Predicted)
- Boiling Point: 321.1±42.0 °C(Predicted)
- pka: 10.10±0.10(Predicted)
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D241226-100mg |
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D241226-500mg |
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | D241226-1g |
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-7914-0.25g |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7914-0.5g |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7914-1g |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7914-2.5g |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7914-5g |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7914-10g |
4-(3,4-diethoxypyrrolidin-1-yl)piperidine |
2098027-38-2 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine
Introduction to 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2)
4-(3,4-Diethoxypyrrolidin-1-yl)piperidine, identified by the Chemical Abstracts Service registry number 2098027-38-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a piperidine ring linked to a diethoxymethylpyrrolidine moiety, which makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
The molecular structure of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2) consists of a six-membered piperidine ring substituted at the 1-position with a pyrrolidine derivative containing two ethoxy groups at the 3 and 4 positions. This particular arrangement of functional groups imparts unique electronic and steric properties, making the compound a promising candidate for further investigation in various pharmacological contexts.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in numerous disease pathways. The structural features of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2) suggest its potential as a modulator of such interactions. Specifically, the piperidine and pyrrolidine rings can serve as binding pockets for specific residues in target proteins, while the ethoxy groups may enhance solubility and metabolic stability.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently implicated in cancer and inflammatory diseases. The unique structural motif of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2) may allow it to interact with ATP-binding pockets in kinases, thereby inhibiting their activity. Preliminary computational studies have suggested that this compound could exhibit high binding affinity for certain kinase isoforms, making it a valuable starting point for structure-based drug design.
Furthermore, the presence of both piperidine and pyrrolidine rings in 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2) provides a rich chemical space for derivatization. Medicinal chemists can modify the ethoxy groups or explore alternative substitutions to optimize pharmacokinetic properties and target specificity. This flexibility has already led to several derivative compounds being investigated in preclinical studies for their potential therapeutic effects.
Recent advancements in biophysical techniques have enabled more detailed characterization of protein-ligand interactions at an atomic level. These techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in understanding how 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2) binds to its target proteins. Such insights have guided the optimization of lead compounds into more potent and selective drug candidates.
The synthesis of 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2) presents an interesting challenge due to its complex stereochemistry. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules with high enantioselectivity and yield. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed cross-coupling reactions have been particularly useful in building the desired framework efficiently.
In conclusion, 4-(3,4-Diethoxypyrrolidin-1-yl)piperidine (CAS No. 2098027-38-2) represents a promising scaffold for drug discovery with significant potential in modulating protein-protein interactions and kinase activity. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration by medicinal chemists and biologists alike. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to play an increasingly important role in developing next-generation pharmaceuticals.
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